molecular formula C18H18N2O5S B6455600 methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate CAS No. 2549041-43-0

methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate

Cat. No.: B6455600
CAS No.: 2549041-43-0
M. Wt: 374.4 g/mol
InChI Key: HRWFDHFJJWBTGS-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetate is a benzothiadiazine derivative characterized by a 1,1,3-trioxo-substituted heterocyclic core, a 2,5-dimethylphenyl group at position 2, and a methyl acetate moiety at position 4. Benzothiadiazines are heterocyclic systems containing sulfur and nitrogen atoms, which confer unique electronic and steric properties. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antidepressant and stimulant effects .

The synthesis of such derivatives typically involves cyclization reactions or substitutions on preformed heterocyclic scaffolds. For instance, analogous benzothiazine derivatives are synthesized via condensation of thioamide precursors with α-haloesters or through nucleophilic aromatic substitution . The presence of electron-withdrawing groups (e.g., trioxo) and aryl substituents (e.g., 2,5-dimethylphenyl) enhances stability and modulates biological activity.

Properties

IUPAC Name

methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-8-9-13(2)15(10-12)20-18(22)19(11-17(21)25-3)14-6-4-5-7-16(14)26(20,23)24/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWFDHFJJWBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several benzothiadiazine, benzoxazine, and oxadiazole derivatives. Key comparisons include:

2.1.1 Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate
  • Structure : Lacks the 2,5-dimethylphenyl and 1,1,3-trioxo groups but retains the benzothiazine core and methyl acetate.
  • Activity : Demonstrates stimulant and antidepressant properties due to the 3-oxo group, which enhances electron delocalization .
  • Molecular Weight: 249.28 g/mol (C₁₂H₁₁NO₃S), significantly lower than the target compound due to fewer substituents.
2.1.2 Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
  • Structure : Replaces sulfur with oxygen (benzoxazine) and incorporates a 4-bromobenzoyl group.
  • Properties : Increased lipophilicity (logP ≈ 3.2) due to the bromine atom, enhancing membrane permeability compared to the dimethylphenyl-substituted target compound .
2.1.3 (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
  • Structure : Features an oxadiazole ring instead of thiadiazine, with a benzoxazine core.
  • Synthesis : Prepared via cyclization of (E)-N'-hydroxy-2-phenylacetimidamide, yielding compounds with anti-inflammatory activity .

Substituent Effects

  • Aryl Substituents : The 2,5-dimethylphenyl group introduces steric hindrance, which may reduce metabolic degradation but could limit solubility compared to smaller substituents (e.g., methoxy in ) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents logP* Biological Activity
Target Compound C₂₁H₂₀N₂O₅S 412.46 2,5-dimethylphenyl, 1,1,3-trioxo 2.8 Hypothesized CNS activity
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate C₁₂H₁₁NO₃S 249.28 3-oxo 1.5 Antidepressant
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate C₂₀H₁₈BrNO₄ 424.27 4-bromobenzoyl 3.2 Not reported
2-Benzyl-3-(4-methoxyphenyl)-benzothiadiazine-1,1-dione C₂₁H₂₀N₂O₃S 380.46 4-methoxyphenyl, benzyl 2.5 Not reported

*Calculated using ChemDraw.

Research Findings

  • Synthesis: The target compound likely requires multi-step synthesis, starting with thiadiazine core formation followed by Friedel-Crafts alkylation for the 2,5-dimethylphenyl group. Similar methodologies are noted in and .
  • Crystallography : SHELX software () is widely used for structural validation of such heterocycles, ensuring accurate bond-length and angle measurements.
  • Biological Testing : While direct studies are lacking, analogues with 3-oxo groups () show promise in neuropharmacology, suggesting avenues for future research.

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